molecular formula C4H9Cl2N5O B3428181 5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride CAS No. 65456-71-5

5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride

Cat. No. B3428181
CAS RN: 65456-71-5
M. Wt: 214.05 g/mol
InChI Key: VUUHBIHWGRRJKD-UHFFFAOYSA-N
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Description

5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride (AICAR) is a chemical compound used in scientific research for its ability to activate AMP-activated protein kinase (AMPK) and mimic the effects of exercise on the body. AICAR has gained attention in recent years due to its potential to improve metabolic disorders and enhance physical performance.

Scientific Research Applications

AMPK Activation and Metabolic Regulation

AICAr is primarily recognized for its role as an activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. Despite early studies focusing on AICAr's AMPK-dependent effects, recent findings suggest numerous AMPK-independent actions. These include impacts on metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. The complexity of AICAr's effects calls for cautious interpretation of studies utilizing it to understand AMPK signaling pathways (Visnjic et al., 2021).

Antitumor Activity

Imidazole derivatives, including 5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride, exhibit promising antitumor properties. Research has reviewed the activity of bis(2-chloroethyl)amino derivatives of imidazole among others, indicating their potential in cancer therapy and as compounds with varying biological activities (Iradyan et al., 2009).

DNA Interaction and Pharmacological Implications

The interaction with DNA is a notable aspect of AICAr's applications. Hoechst 33258 and its analogues, related to the imidazole class, demonstrate strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This property has been utilized in various biological studies, including chromosome and nuclear staining, and hints at the broader pharmacological potential of imidazole derivatives (Issar & Kakkar, 2013).

properties

IUPAC Name

4-amino-N'-hydroxy-1H-imidazole-5-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.2ClH/c5-3-2(4(6)9-10)7-1-8-3;;/h1,10H,5H2,(H2,6,9)(H,7,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUHBIHWGRRJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=NO)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65456-71-5
Record name 5-4-Aminoimidazole-4-5-carboxamidoximedihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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